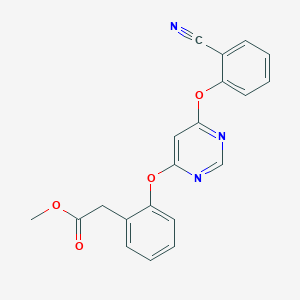
Methyl 2-(2-((6-(2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)acetate
Cat. No. B3060519
M. Wt: 361.3 g/mol
InChI Key: LGPFHQVEKXEUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08278445B2
Procedure details


Under the dried nitrogen atmosphere, to a reaction flask were added 540 mL of dried N,N-dimethylformamide, 26.2 g of 2-hydroxybenzonitrile, 29.8 g of 4,6-dichloropyrimidine and 27.6 g of anhydrous potassium carbonate, and this mixture is heated under stirring to 100. degree. C. to be followed by reacting for 3 hrs. Then, 34.9 g of methyl 2-hydroxyphenylacetate and 13.8 g of anhydrous potassium carbonate were added and the temperature was increased to 120. degree. C. The reaction went on under stirring for 5 hrs. Afterwards, N,N-dimethylformamide was recovered by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water were added to the residue to dissolve the solid under stirring. The solution was left to stand still for separation of an organic phase and an aqueous phase. The organic phase was concentrated to obtain .a solid crude product of methyl 2-(2-(6-(2-cyanophenoxy)pyrimidine-4-oxy)phenyl)acetate. After purification, 54 g of amber solid was obtained from the crude product with a yield of 75%.






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl[C:11]1[CH:16]=[C:15](Cl)[N:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+].[OH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([O:34][CH3:35])=[O:33]>CN(C)C=O>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[O:1][C:15]1[N:14]=[CH:13][N:12]=[C:11]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[CH2:31][C:32]([O:34][CH3:35])=[O:33])[CH:16]=1)#[N:5] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.9 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
26.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
540 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring to 100
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was increased to 120
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring for 5 hrs
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Afterwards, N,N-dimethylformamide was recovered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve the solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
under stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution was left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to stand still for separation of an organic phase
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase was concentrated
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(OC2=CC(=NC=N2)OC2=C(C=CC=C2)CC(=O)OC)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
